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Compound of Interest

Compound Name: (R)-10,11-Dehydrocurvularin

Cat. No.: B013541 Get Quote

Executive Summary: (R)-10,11-Dehydrocurvularin (DCV) is a fungal secondary metabolite

belonging to the benzenediol lactone class, characterized by a 12-membered macrolide ring

fused to a resorcinol moiety.[1] First isolated from various fungal species including Curvularia,

Aspergillus, Penicillium, and Alternaria, this natural product has garnered significant scientific

interest due to its diverse and potent biological activities.[2][3][4] Primarily, DCV exhibits robust

anticancer, anti-inflammatory, and immunomodulatory properties.[2][5] Mechanistically, its

effects are attributed to the modulation of critical cellular pathways, including the inhibition of

STAT3 activation, suppression of the NLRP3 inflammasome, activation of the heat shock

response, and inhibition of TGF-β signaling.[5][6][7] This technical guide provides a

comprehensive review of the current literature on (R)-10,11-Dehydrocurvularin, detailing its

physicochemical properties, biosynthesis, biological activities, and mechanisms of action,

supported by quantitative data and key experimental methodologies.

Physicochemical Properties
(R)-10,11-Dehydrocurvularin is a white, powdered solid at standard conditions.[8] Its structure

features a distinctive α,β-unsaturated carbonyl group within the macrocyclic ring, which is

crucial for some of its biological activities.[5][7] The compound is soluble in organic solvents

such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, but has limited

solubility in water.[4][6]
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Property Value Reference

Molecular Formula C₁₆H₁₈O₅ [6][9]

Molar Mass 290.31 g/mol [9][10]

CAS Number 21178-57-4 [6][11]

IUPAC Name

(5R,9E)-13,15-dihydroxy-5-

methyl-4-

oxabicyclo[10.4.0]hexadeca-

1(12),9,13,15-tetraene-3,11-

dione

[9]

Appearance White powder [8]

Melting Point 220-223°C [8]

Solubility
DMF: 30 mg/ml; DMSO: 30

mg/ml; Ethanol: 10 mg/ml
[6]

Biosynthesis
The biosynthesis of 10,11-dehydrocurvularin in fungi like Aspergillus terreus is a complex

process involving a pair of collaborating iterative polyketide synthases (PKSs).[2] The pathway

is initiated by a highly reducing PKS (hrPKS), designated AtCURS1, which synthesizes a

tetraketide starter unit. This intermediate is then transferred to a non-reducing PKS (nrPKS),

AtCURS2, which extends it and catalyzes an S-type aldol condensation to form the

characteristic dihydroxyphenylacetic acid scaffold and complete the macrocycle.[12] This

collaborative mechanism distinguishes DCV biosynthesis from that of structurally similar

resorcylic acid lactones (RALs), which typically involve different starter units and cyclization

patterns.[2][12]

Highly Reducing PKS (AtCURS1) Non-Reducing PKS (AtCURS2)

Acetyl-CoA + Malonyl-CoA Iterative reduction &
condensation cycles

Chain Assembly Tetraketide Advanced
Starter Unit

Synthesis Chain Extension &
Cyclization

Substrate Transfer
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S-type Aldol Condensation
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Biosynthesis of (R)-10,11-Dehydrocurvularin.

Biological Activities and Mechanisms of Action
(R)-10,11-Dehydrocurvularin demonstrates a wide spectrum of biological activities, with its

anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity
DCV exhibits potent cytotoxic effects across various human tumor cell lines.[13] Its

antineoplastic properties are mediated through multiple mechanisms, including the inhibition of

key oncogenic signaling pathways and the induction of cellular stress responses.

Quantitative Cytotoxicity Data

Cell Line Cancer Type IC₅₀ (µM) Comments Reference

Various
Human Tumor

Cell Lines
Mean IC₅₀ = 1.25

Displays

concentration-

dependent

cytotoxicity.

[13]

MDA-MB-231 Breast Cancer
2-8 (effective

range)

Inhibits

proliferation,

migration, and

invasion.

[7]

MDA-MB-468 Breast Cancer
2-8 (effective

range)

Induces

apoptosis.
[7]

Mechanism 1: STAT3 Signaling Inhibition Signal Transducer and Activator of Transcription 3

(STAT3) is a transcription factor that is aberrantly activated in many cancers, promoting

proliferation and survival.[7] DCV has been identified as a selective STAT3 inhibitor. It dose-

dependently inhibits the phosphorylation of STAT3 at the Tyr-705 residue, which is critical for its

activation. This inhibition prevents STAT3 dimerization, subsequent nuclear translocation, and

target gene expression. Cellular Thermal Shift Assays (CETSA) have confirmed a direct
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binding interaction between DCV and STAT3 protein.[7] The α,β-unsaturated carbonyl moiety of

DCV is essential for this activity.[7]
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Mechanism of STAT3 inhibition by (R)-10,11-Dehydrocurvularin.

Mechanism 2: Heat Shock Response Activation DCV is a potent activator of the heat shock

response (HSR), a cellular mechanism that protects against proteotoxic stress by upregulating

chaperone proteins like Hsp90.[2][6] By overwhelming the HSR, DCV can induce apoptosis in

cancer cells, which are often highly dependent on chaperone proteins to maintain the stability

of mutated oncoproteins.[2]

Mechanism 3: ATP-Citrate Lyase (ACLY) Inhibition Chemoproteomic profiling has recently

identified ATP-citrate lyase (ACLY) as a direct target of DCV.[14] ACLY is a crucial enzyme in

de novo lipogenesis, a pathway often upregulated in cancer cells to support rapid proliferation.

DCV acts as a potent and irreversible inhibitor of ACLY, providing another key mechanism for

its antineoplastic effects.[14]

In Vivo Antitumor Activity

Animal Model Cell Line Dosage Outcome Reference

Nude Mice
MDA-MB-231

Xenograft

30 mg/kg/day

(i.p.) for 14 days

Marked

suppression of

tumor growth

without observed

toxicity.

[7]

Anti-inflammatory Activity
DCV possesses significant anti-inflammatory properties, primarily through the suppression of

pro-inflammatory signaling cascades.

Mechanism 1: NLRP3 Inflammasome Inhibition The NLRP3 inflammasome is a multi-protein

complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β.

Aberrant NLRP3 activation is implicated in numerous inflammatory diseases.[5] DCV has been

shown to specifically inhibit the activation of the NLRP3 inflammasome, without affecting the

NLRC4 or AIM2 inflammasomes. It achieves this by disrupting the crucial interaction between
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NLRP3 and NEK7 (NIMA-related kinase 7), a key step in inflammasome assembly and

activation.[5]
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NLRP3 inflammasome inhibition by (R)-10,11-Dehydrocurvularin.

Mechanism 2: TGF-β Signaling Inhibition Transforming growth factor-β (TGF-β) signaling is

involved in a wide range of cellular processes, including inflammation and fibrosis. DCV has

been shown to block TGF-β signaling, contributing to its anti-inflammatory and potential anti-

fibrotic effects.[6][8]

Other Biological Activities
Antimicrobial Activity: DCV has been reported to possess antimicrobial properties,

particularly against various fungal and bacterial strains.[10]

Phytotoxic Activity: As a secondary metabolite from plant-associated fungi, DCV exhibits

phytotoxicity, suggesting a role in plant-pathogen interactions.[2]

Key Experimental Protocols
The following are representative protocols for assays commonly used to characterize the

biological activity of (R)-10,11-Dehydrocurvularin.

Protocol: Cell Viability (IC₅₀ Determination) via MTT
Assay

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-

10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5%

CO₂.

Compound Treatment: Prepare serial dilutions of (R)-10,11-Dehydrocurvularin in culture

medium. Replace the medium in each well with 100 µL of medium containing the desired

concentration of DCV (e.g., 0.1 to 20 µM). Include vehicle control (DMSO) wells.

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals. Mix gently by pipetting.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the log of the DCV concentration and use non-linear regression

(log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Protocol: Western Blot for STAT3 Phosphorylation
Cell Culture and Treatment: Plate MDA-MB-231 cells and grow to 70-80% confluency. Starve

the cells in serum-free medium for 12-24 hours. Pre-treat cells with various concentrations of

DCV for 2-4 hours.

Stimulation: Stimulate the cells with a cytokine such as IFN-γ (e.g., 50 ng/mL) for 30 minutes

to induce STAT3 phosphorylation.

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-

polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total

STAT3 overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the

signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify band intensities and normalize the phospho-STAT3 signal to the total

STAT3 signal.
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Conclusion and Future Directions
(R)-10,11-Dehydrocurvularin is a promising natural product with significant therapeutic

potential, particularly in oncology and inflammatory diseases. Its ability to selectively target

multiple, critical signaling nodes like STAT3, the NLRP3 inflammasome, and ACLY makes it an

attractive lead compound for drug development. Future research should focus on detailed

structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic

properties, as well as further preclinical and clinical investigations to validate its efficacy and

safety in various disease models. The elucidation of its biosynthetic pathway also opens

avenues for metabolic engineering to produce novel, more effective analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Review of 10,11-Dehydrocurvularin: Synthesis, Structural Diversity, Bioactivities and
Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Characterization of the Biosynthetic Genes for 10,11-Dehydrocurvularin, a Heat Shock
Response-Modulating Anticancer Fungal Polyketide from Aspergillus terreus - PMC
[pmc.ncbi.nlm.nih.gov]

3. benthamdirect.com [benthamdirect.com]

4. bioaustralis.com [bioaustralis.com]

5. 10,11-Dehydrocurvularin attenuates inflammation by suppressing NLRP3 inflammasome
activation - PubMed [pubmed.ncbi.nlm.nih.gov]

6. caymanchem.com [caymanchem.com]

7. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by
suppressing STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

8. 10,11-Dehydrocurvularin - LKT Labs [lktlabs.com]

9. (R)-10,11-Dehydrocurvularin | C16H18O5 | CID 643826 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. Dehydrocurvularin - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b013541?utm_src=pdf-body
https://www.benchchem.com/product/b013541?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/33913403/
https://pubmed.ncbi.nlm.nih.gov/33913403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3592213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3592213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3592213/
https://www.benthamdirect.com/content/journals/mrmc/10.2174/1389557521666210428132256
https://www.bioaustralis.com/product/dehydrocurvularin-1011/
https://pubmed.ncbi.nlm.nih.gov/37003639/
https://pubmed.ncbi.nlm.nih.gov/37003639/
https://www.caymanchem.com/product/21801/10%2C11-dehydro-curvularin
https://pubmed.ncbi.nlm.nih.gov/32868906/
https://pubmed.ncbi.nlm.nih.gov/32868906/
https://lktlabs.com/product/1011-dehydrocurvularin/
https://pubchem.ncbi.nlm.nih.gov/compound/R_-10_11-Dehydrocurvularin
https://pubchem.ncbi.nlm.nih.gov/compound/R_-10_11-Dehydrocurvularin
https://en.wikipedia.org/wiki/Dehydrocurvularin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Dehydrocurvularin | C16H18O5 | CID 6438143 - PubChem [pubchem.ncbi.nlm.nih.gov]

12. Characterization of the biosynthetic genes for 10,11-dehydrocurvularin, a heat shock
response-modulating anticancer fungal polyketide from Aspergillus terreus - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. medchemexpress.com [medchemexpress.com]

14. Dehydrocurvularin is a potent antineoplastic agent irreversibly blocking ATP-citrate lyase:
evidence from chemoproteomics - Chemical Communications (RSC Publishing)
[pubs.rsc.org]

To cite this document: BenchChem. [(R)-10,11-Dehydrocurvularin: A Comprehensive
Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013541#r-10-11-dehydrocurvularin-comprehensive-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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